Azetidine hydrochloride
CAS No.: 36520-39-5; 503-29-7
Cat. No.: VC5955263
Molecular Formula: C3H8ClN
Molecular Weight: 93.55
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36520-39-5; 503-29-7 |
---|---|
Molecular Formula | C3H8ClN |
Molecular Weight | 93.55 |
IUPAC Name | azetidine;hydrochloride |
Standard InChI | InChI=1S/C3H7N.ClH/c1-2-4-3-1;/h4H,1-3H2;1H |
Standard InChI Key | HGQULGDOROIPJN-UHFFFAOYSA-N |
SMILES | C1CNC1.Cl |
Introduction
Chemical Identity and Structural Properties
Azetidine hydrochloride, systematically named 1,3-propylenimine hydrochloride, is a saturated heterocyclic amine salt with the molecular formula C₃H₈ClN and a molecular weight of 93.56 g/mol . Its structure consists of a four-membered azetidine ring (C₃H₇N) protonated at the nitrogen atom and associated with a chloride counterion.
Molecular and Crystallographic Characteristics
The compound’s planar geometry arises from the hybridization of the nitrogen atom (sp³) and the constraints of the four-membered ring. X-ray crystallography reveals a puckered conformation slightly deviating from planarity, which mitigates ring strain estimated at 25.4 kcal/mol . This strain, lower than that of aziridines (27.7 kcal/mol) but higher than pyrrolidines (6.2 kcal/mol), underpins its reactivity .
Table 1: Physical and Chemical Properties of Azetidine Hydrochloride
Property | Value | Source |
---|---|---|
Melting Point | >300°C (decomposes) | |
Boiling Point | 103.8°C at 760 mmHg | |
Density | Not reported | - |
Solubility in Water | 103.8 g/L at 25°C | |
Flash Point | 152°C | |
Hygroscopicity | High |
The high melting point (>300°C) reflects strong ionic interactions between the azetidinium cation and chloride anion . Its solubility in water is attributed to polar interactions, while hygroscopicity necessitates storage under inert conditions .
Synthesis and Reactivity
Traditional Synthetic Routes
Azetidine hydrochloride is typically synthesized via ring-closing reactions or ammonia elimination processes. A classical method involves the cyclization of 1,3-diaminopropane derivatives under acidic conditions:
This reaction proceeds through intramolecular nucleophilic attack, forming the strained azetidine ring . Alternative approaches include the Hofmann-Löffler reaction, which utilizes photochemical conditions to generate cyclic amines from linear precursors .
Modern Catalytic Methods
Recent advancements emphasize transition metal catalysis. For example, palladium-catalyzed C–N coupling enables the synthesis of substituted azetidines from allylic amines and aryl halides :
Such methods improve regioselectivity and yield compared to traditional routes .
Reactivity Profile
The ring strain of azetidine hydrochloride drives its participation in ring-opening reactions and functionalization. Key reactions include:
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Nucleophilic ring-opening: Attack by water or alcohols generates β-amino alcohols, valuable in peptidomimetic synthesis .
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Electrophilic substitution: Quaternization at nitrogen enhances solubility for pharmaceutical formulations .
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Cross-coupling: Suzuki-Miyaura reactions introduce aryl groups for drug candidate diversification .
Applications in Pharmaceutical and Industrial Chemistry
Pharmaceutical Intermediates
Azetidine hydrochloride is a precursor to β-lactam antibiotics and kinase inhibitors. For instance, its incorporation into the scaffold of ibrutinib analogs improves target binding affinity . The compound’s rigidity also aids in reducing conformational entropy in drug-receptor interactions .
Polymer Science
The strained ring facilitates ring-opening polymerization (ROP) to produce polyazetidines, which exhibit high thermal stability and are used in coatings and adhesives . Catalytic ROP using aluminum salen complexes yields polymers with controlled molecular weights .
Biochemical Research
As a biochemical reagent, azetidine hydrochloride modulates enzyme activity in studies of nitrogen metabolism. Its ability to inhibit histone deacetylases (HDACs) has been explored in epigenetic research .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Chiral phosphine ligands enable enantioselective synthesis of azetidine derivatives, addressing challenges in stereocontrol . For example, iridium-catalyzed hydrogenation achieves >90% enantiomeric excess (ee) for tetrasubstituted azetidines .
Drug Discovery
Azetidine-containing compounds are being evaluated as SARS-CoV-2 main protease inhibitors and BTK inhibitors for oncology . Their metabolic stability and bioavailability make them superior to larger heterocycles.
Sustainable Chemistry
Electrochemical synthesis methods using renewable energy sources are emerging. Paired electrolysis converts nitroalkanes to azetidines with 75% Faradaic efficiency, minimizing waste .
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